

physical and chemical properties of 2,4-dibromo-3-fluoroaniline

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Compound of Interest

Compound Name: 2,4-Dibromo-3-fluoroaniline

Cat. No.: B594797

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An In-depth Technical Guide to 2,4-dibromo-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-dibromo-3-fluoroaniline** (CAS No. 1253889-53-0), a halogenated aniline derivative of significant interest in medicinal chemistry and organic synthesis.

Core Properties and Data

2,4-dibromo-3-fluoroaniline is a polysubstituted aromatic compound. The presence of bromine and fluorine atoms, combined with an amine group, confers a unique reactivity profile, making it a valuable building block for complex molecular architectures.

While extensive experimental data for this specific isomer is not widely published, the following table summarizes its known properties.^{[1][2][3]}

Property	Value	Source
IUPAC Name	2,4-dibromo-3-fluoroaniline	N/A
CAS Number	1253889-53-0	[1] [2] [3]
Molecular Formula	C ₆ H ₄ Br ₂ FN	[1]
Molecular Weight	268.91 g/mol	[1]
Physical Form	Solid	[1]
Purity	≥96-98% (Commercially available)	[1] [3]
Boiling Point	263.5 ± 35.0 °C at 760 mmHg (Predicted)	[1]
Storage Conditions	4°C, protect from light	[1]
InChI	1S/C6H4Br2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2	[1]
InChI Key	VMXNQOBJVBTKD-UHFFFAOYSA-N	[1]

Note: Some data, such as the boiling point, are predicted values from chemical suppliers and should be treated as estimates.

Detailed, peer-reviewed spectral data (NMR, IR, Mass Spectrometry) for **2,4-dibromo-3-fluoroaniline** are not readily available in the public domain. Researchers should perform their own spectral analysis upon acquisition for structural confirmation.

Chemical Reactivity and Profile

The chemical behavior of **2,4-dibromo-3-fluoroaniline** is dictated by its three functional groups: the aniline amine (-NH₂), the two bromine atoms (-Br), and the fluorine atom (-F).

- **Aniline Moiety:** The amino group is a versatile functional handle. It is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization.[\[4\]](#)[\[5\]](#)

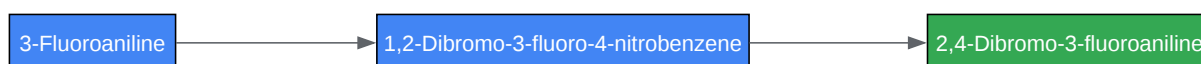
Diazotization would convert the amine to a diazonium salt, which is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.

- **Bromine Atoms:** The two bromine atoms are key sites for carbon-carbon and carbon-heteroatom bond formation. They can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[5][6] This makes the molecule a valuable scaffold for building more complex structures.
- **Fluorine Atom:** The highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring.[6] It acts as an electron-withdrawing group via induction, which can affect the acidity of the amine group and the regioselectivity of further electrophilic aromatic substitution reactions. In drug development, fluorine substitution is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[7]

Synthesis Pathway

A common and logical synthetic route to **2,4-dibromo-3-fluoroaniline** is the reduction of its corresponding nitroaromatic precursor, 1,2-dibromo-3-fluoro-4-nitrobenzene. This transformation is a standard procedure in organic synthesis.

The diagram below illustrates the proposed two-step synthesis starting from 3-fluoroaniline.



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Proposed synthesis of **2,4-dibromo-3-fluoroaniline**.

Experimental Protocols

While a specific protocol for **2,4-dibromo-3-fluoroaniline** is not published, a general procedure for the reduction of a related halogenated nitrobenzene is provided below as a representative example.[8] This can be adapted by researchers.

Objective: To synthesize **2,4-dibromo-3-fluoroaniline** from 1,2-dibromo-3-fluoro-4-nitrobenzene.

Materials:

- 1,2-dibromo-3-fluoro-4-nitrobenzene (1.0 eq)
- Iron powder (Fe) (3.0-5.0 eq) or Tin(II) chloride (SnCl_2) (3.0-4.0 eq)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH) or Methanol (MeOH)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the starting material, 1,2-dibromo-3-fluoro-4-nitrobenzene, in a suitable solvent such as ethanol.
- Addition of Reducing Agent: Add the reducing agent (e.g., iron powder) to the suspension.
- Initiation: Slowly add concentrated HCl to the stirring mixture. The reaction is often exothermic and may require initial cooling in an ice bath before being heated to reflux.
- Reaction: Heat the mixture at reflux for several hours (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up:

- Cool the reaction mixture to room temperature.
- Filter the mixture through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and water.
- Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **2,4-dibromo-3-fluoroaniline**.
- Characterization: Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Applications in Drug Development and Research

Halogenated anilines are crucial building blocks in the pharmaceutical industry.^{[9][10]} The incorporation of fluorine, in particular, is a key strategy in modern drug design.^[11]

- Modulation of Physicochemical Properties: Fluorine can increase metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.^[7] It also modulates lipophilicity (logP) and acidity (pKa), which can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.^{[7][12]}

- **Enhanced Binding Affinity:** The polarity of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency and selectivity of a drug.
- **Versatile Synthetic Intermediate:** As a scaffold, **2,4-dibromo-3-fluoroaniline** offers multiple points for diversification. The bromine atoms can be used in cross-coupling reactions to explore different chemical spaces, while the aniline group can be functionalized to form amides, sulfonamides, or other key pharmacophoric groups. This makes it an attractive starting material for creating libraries of compounds for high-throughput screening.

In summary, **2,4-dibromo-3-fluoroaniline** is a valuable reagent for medicinal chemists and researchers. Its unique substitution pattern provides a platform for synthesizing novel compounds with potentially enhanced therapeutic properties, making it a compound of high interest for future drug discovery programs.

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